2-Amino-3-hydrazinocarbonyl-propionic acid
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Overview
Description
2-Amino-3-hydrazinocarbonyl-propionic acid is a unique organic compound with the molecular formula C4H9N3O3 It is characterized by the presence of both an amino group and a hydrazinocarbonyl group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydrazinocarbonyl-propionic acid typically involves the reaction of hydrazine with a suitable precursor, such as an amino acid derivative. One common method is the reaction of hydrazine hydrate with N-protected aspartic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydrazinocarbonyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and hydrazinocarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Amino-3-hydrazinocarbonyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-hydrazinocarbonyl-propionic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydrazinocarbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Aspartic acid: Similar in structure but lacks the hydrazinocarbonyl group.
Hydrazine derivatives: Compounds like hydrazinecarboxylic acid share the hydrazine moiety but differ in the rest of the structure.
Uniqueness: 2-Amino-3-hydrazinocarbonyl-propionic acid is unique due to the presence of both an amino group and a hydrazinocarbonyl group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Properties
CAS No. |
13010-39-4 |
---|---|
Molecular Formula |
C4H9N3O3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S)-2-amino-4-hydrazinyl-4-oxobutanoic acid |
InChI |
InChI=1S/C4H9N3O3/c5-2(4(9)10)1-3(8)7-6/h2H,1,5-6H2,(H,7,8)(H,9,10)/t2-/m0/s1 |
InChI Key |
YIEJWMCKVBZQLD-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)NN |
SMILES |
C(C(C(=O)O)N)C(=O)NN |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NN |
152546-74-2 | |
Synonyms |
eta-L-aspartyl-hydrazine L-aspartic acid hydrazide |
Origin of Product |
United States |
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